![molecular formula C9H13N5 B1402092 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1415719-51-5](/img/structure/B1402092.png)

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Descripción general

Descripción

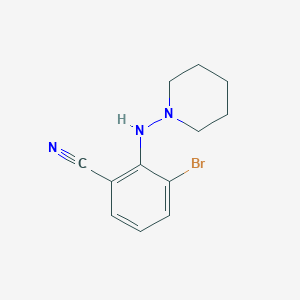

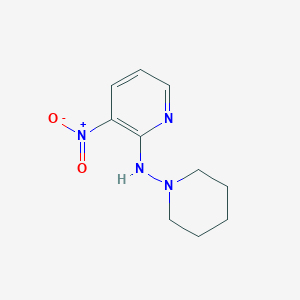

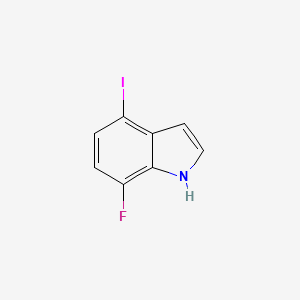

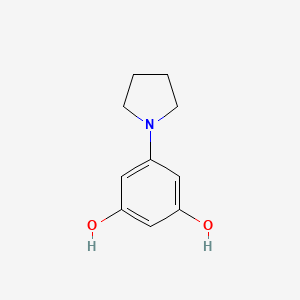

The compound “1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are considered privileged scaffolds in medicinal chemistry and possess a wide range of pharmacological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Research has focused on synthesizing and characterizing pyrazole derivatives, including the structural identification through various spectroscopic methods and X-ray crystallography. Studies have revealed interesting geometric parameters and potential biological activities of these compounds (Titi et al., 2020).

Biological Evaluation and Potential Applications

- Some pyrazole derivatives have shown potential as σ(1) receptor antagonists with implications in pharmacology. The nature of pyrazole substituents plays a crucial role in activity and selectivity, highlighting the importance of molecular structure in drug design (Díaz et al., 2012).

- Another study reports the synthesis of tridentate bipyrazolic compounds and their evaluation for cytotoxic properties against tumor cell lines, indicating their potential in cancer research (Kodadi et al., 2007).

Catalysis and Polymerization

- Pyrazolyl compounds have been used as catalysts for copolymerization processes, such as the copolymerization of CO2 and cyclohexene oxide. This highlights their utility in the field of green chemistry and materials science (Matiwane et al., 2020).

Chemical Transformations and Synthesis

- Research has also delved into novel synthesis methods of pyrazole derivatives, exploring their applications as intermediates in the development of various chemicals, which can have further applications in agriculture and other industries (Beck et al., 1988).

Antimicrobial and Anticancer Properties

- Pyrazole derivatives have been investigated for their antimicrobial and anticancer activities, indicating their potential as therapeutic agents in medicine (Hafez et al., 2016).

Molecular Structure Analysis

- Detailed molecular structure analysis of pyrazole derivatives has been conducted to understand their properties and reactivity. This is crucial for designing molecules with specific functions (Szlachcic et al., 2020).

Corrosion Inhibition

- Pyrazole compounds have been studied for their potential as corrosion inhibitors, particularly in acidic media. This application is significant in industrial processes and materials protection (Chetouani et al., 2005).

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s suggested that pyrazole derivatives may interact with their targets through strong h-bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biological pathways due to their broad range of chemical and biological properties .

Result of Action

It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, contributing to their diverse pharmacological activities .

Direcciones Futuras

Given the wide range of pharmacological activities of pyrazole derivatives, they continue to attract the attention of many researchers to study their chemistry and biology . Future research may focus on the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on the pyrazole scaffold .

Propiedades

IUPAC Name |

2-[(1-ethylpyrazol-4-yl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-2-13-6-8(5-12-13)7-14-9(10)3-4-11-14/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYQPVVAUPWRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901200090 | |

| Record name | 1H-Pyrazol-5-amine, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415719-51-5 | |

| Record name | 1H-Pyrazol-5-amine, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-amine, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

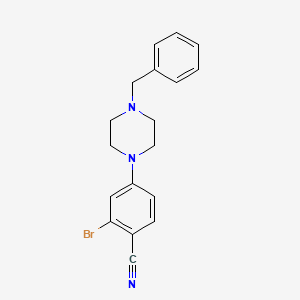

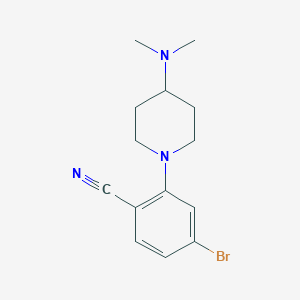

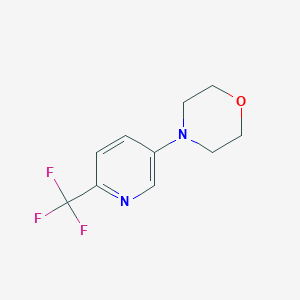

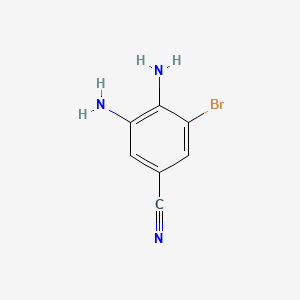

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.